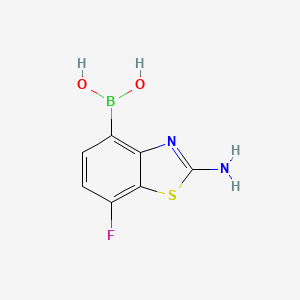
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is a heterocyclic compound that contains a benzothiazole ring substituted with an amino group at position 2 and a fluorine atom at position 7. The boranediol group is attached to the benzothiazole ring at position 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a fluorinated aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The boranediol group can be introduced through a subsequent reaction with a boronic acid derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.
Substitution: The amino and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the amino or fluorine positions .
Scientific Research Applications
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A related compound with similar structural features but lacking the fluorine and boranediol groups.
7-Fluoro-1,3-benzothiazole: Another similar compound with the fluorine substituent but without the amino and boranediol groups.
Uniqueness
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is unique due to the presence of both the fluorine and boranediol groups, which can significantly influence its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C7H6BFN2O2S |
|---|---|
Molecular Weight |
212.01 g/mol |
IUPAC Name |
(2-amino-7-fluoro-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2S/c9-4-2-1-3(8(12)13)5-6(4)14-7(10)11-5/h1-2,12-13H,(H2,10,11) |
InChI Key |
LAFXGLJICURBRD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)SC(=N2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


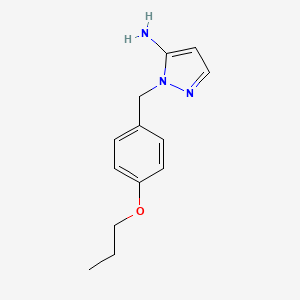
![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)

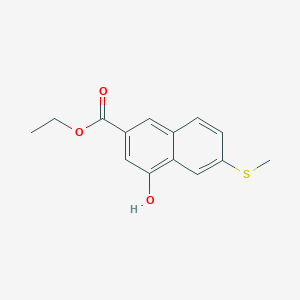
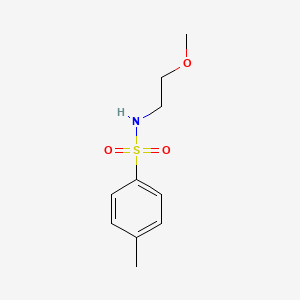
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
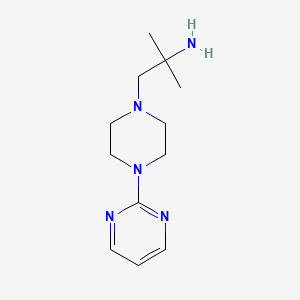
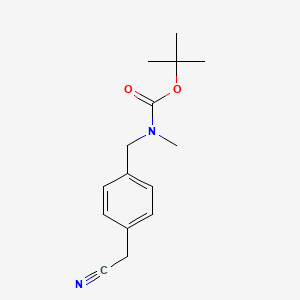


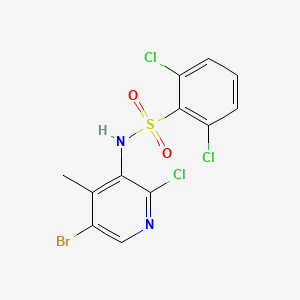
![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)

